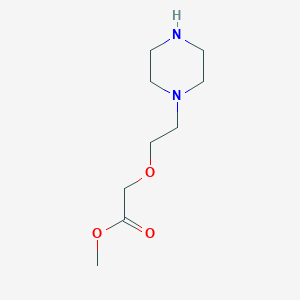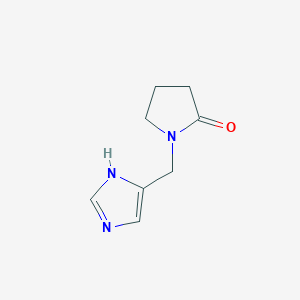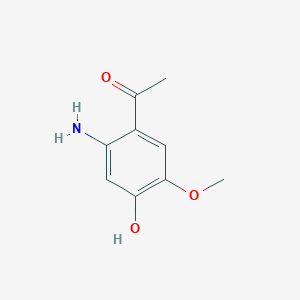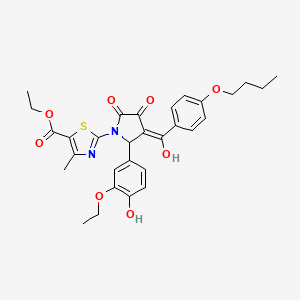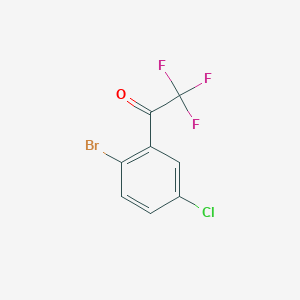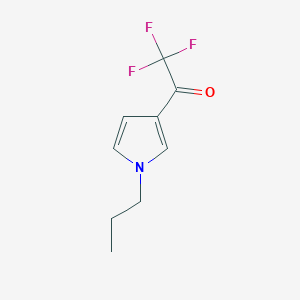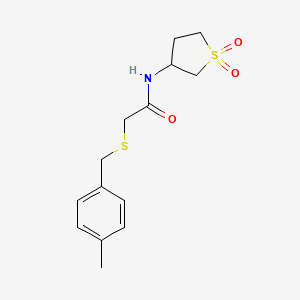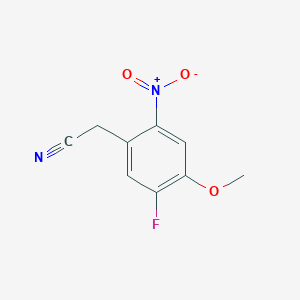![molecular formula C18H20O B12861422 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C18H20O. It is a derivative of acetophenone, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nitration: Nitro derivatives of the biphenyl ring.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the ethanone group.
Aplicaciones Científicas De Investigación
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of polymers and advanced materials due to its structural stability.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Tert-butylphenyl)ethanone: Lacks the biphenyl structure, making it less bulky and potentially less stable.
4’-tert-Butyl-2’,6’-dimethyl-3’,5’-dinitroacetophenone: Contains additional nitro groups, which can significantly alter its reactivity and applications.
Uniqueness
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone is unique due to its biphenyl structure, which provides additional steric hindrance and stability compared to simpler acetophenone derivatives. This structural feature makes it particularly valuable in applications requiring high thermal and chemical stability .
Propiedades
Fórmula molecular |
C18H20O |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
1-[3-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)15-6-5-7-16(12-15)14-8-10-17(11-9-14)18(2,3)4/h5-12H,1-4H3 |
Clave InChI |
FELUDJCJXHGGNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


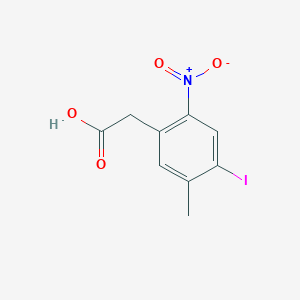
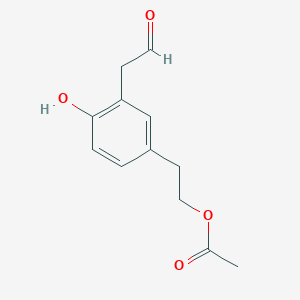
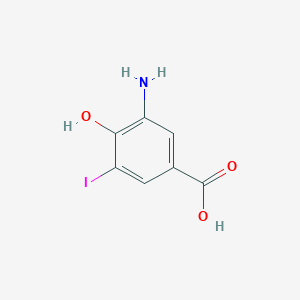
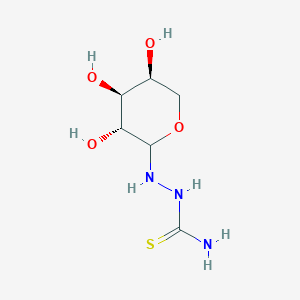
![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
